N,N-Dimethyltryptamine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2,15)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRSWKRQDYWUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=CC=CC=C21)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024770 | |
| Record name | Dimethyltryptamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948-19-6 | |
| Record name | Dimethyltryptamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Pathways Governing N,n Dimethyltryptamine N Oxide Formation
Characterization of N-Oxidation as a Primary Metabolic Route
N-oxidation is a key metabolic pathway for N,N-Dimethyltryptamine (DMT), leading to the formation of N,N-Dimethyltryptamine N-oxide (DMT-NO). While monoamine oxidase A (MAO-A) is responsible for the primary metabolic route of DMT, yielding indole-3-acetic acid (IAA), N-oxidation serves as the second most prominent pathway. frontiersin.orgnih.govresearchgate.net The conversion to DMT-NO is particularly significant, and its formation can be influenced by the route of administration. For instance, after smoking DMT, there is an observed increase in the formation of DMT-NO compared to oral intake. tandfonline.comuantwerpen.be
Enzymatic Mediation by Cytochrome P450 Isoforms
The N-oxidation of DMT is mediated by the Cytochrome P450 (CYP) superfamily of enzymes. In vitro studies have demonstrated that while multiple CYP isoforms are involved in the metabolism of various substances, the biotransformation of DMT to its metabolites is specifically catalyzed by a select few. Research involving the incubation of DMT with a panel of ten different recombinant human CYP enzymes revealed that DMT was significantly metabolized only by CYP2D6. tandfonline.comuantwerpen.benih.gov Other isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, CYP3A4, and CYP3A5, showed no significant metabolism of DMT. tandfonline.comuantwerpen.be However, it is important to note that some studies suggest a minor role for CYP2C19. tandfonline.comtandfonline.comnih.gov The formation of DMT-NO itself is attributed to unspecified hepatic CYP450 enzymes. nih.gov
Specific Enzymatic Contribution of Cytochrome P450 2D6
Table 1: Cytochrome P450 Isoform Activity on N,N-Dimethyltryptamine Metabolism
| CYP Isoform | Metabolic Activity on DMT | Reference |
|---|---|---|
| CYP2D6 | Rapid metabolism | tandfonline.comuantwerpen.benih.gov |
| CYP1A2 | Stable (no significant metabolism) | tandfonline.comuantwerpen.be |
| CYP2A6 | Stable (no significant metabolism) | tandfonline.comuantwerpen.be |
| CYP2B6 | Stable (no significant metabolism) | tandfonline.comuantwerpen.be |
| CYP2C8 | Stable (no significant metabolism) | tandfonline.comuantwerpen.be |
| CYP2C9 | Stable (no significant metabolism) | tandfonline.comuantwerpen.be |
| CYP2C19 | Stable (no significant metabolism) / Minor activity reported | tandfonline.comuantwerpen.betandfonline.comnih.gov |
| CYP2E1 | Stable (no significant metabolism) | tandfonline.comuantwerpen.be |
| CYP3A4 | Stable (no significant metabolism) | tandfonline.comuantwerpen.be |
| CYP3A5 | Stable (no significant metabolism) | tandfonline.comuantwerpen.be |
Interplay with Monoamine Oxidase Activity in N,N-Dimethyltryptamine Biotransformation
The biotransformation of N,N-Dimethyltryptamine (DMT) is a dynamic process heavily influenced by the activity of monoamine oxidase (MAO). The interplay between MAO and other metabolic pathways, particularly N-oxidation, dictates the metabolic fate of DMT and the relative abundance of its metabolites.
Lack of Substrate Recognition by Monoamine Oxidases for this compound
Monoamine oxidase (MAO), primarily MAO-A, is the principal enzyme responsible for the metabolic degradation of DMT. frontiersin.orgnih.gov This process, known as oxidative deamination, converts DMT into indole-3-acetic acid (IAA). frontiersin.orgnih.govresearchgate.net However, the metabolite this compound (DMT-NO) is not a substrate for MAO. frontiersin.orgnih.gov This means that once DMT is converted to DMT-NO, it is not further metabolized by MAO enzymes.
Metabolic Flux Reorientation under Monoamine Oxidase Inhibition Conditions
When monoamine oxidase (MAO) activity is inhibited, the primary metabolic pathway for N,N-Dimethyltryptamine (DMT) is blocked. frontiersin.orgnih.gov This inhibition leads to a significant reorientation of DMT's metabolic flux. With the primary route of conversion to indole-3-acetic acid (IAA) diminished, the metabolic processes shift towards alternative pathways. frontiersin.orgnih.gov Consequently, there is an increased formation of this compound (DMT-NO) and N-methyltryptamine (NMT). frontiersin.orgnih.gov This shift is a key principle behind the oral activity of ayahuasca, where β-carboline alkaloids present in the brew act as MAO inhibitors, preventing the first-pass metabolism of DMT and allowing it to reach systemic circulation. frontiersin.orgresearchgate.netwikipedia.org Studies have shown that co-administration of an MAO inhibitor (MAOI) like harmine (B1663883) with DMT leads to a significant increase in the systemic exposure to both DMT and its metabolites formed through secondary pathways. nih.govnih.gov For example, pretreatment with an MAOI can lead to a substantial increase in the systemic exposure to DMT and its metabolites. nih.gov This metabolic shift underscores the critical role of MAO inhibition in modulating the pharmacokinetic profile of DMT.
Advanced Analytical Methodologies for N,n Dimethyltryptamine N Oxide Quantification and Characterization
Mass Spectrometry-Based Techniques for Metabolite Detection
Mass spectrometry (MS) has become the gold standard for the detection and quantification of endogenous compounds and their metabolites due to its high sensitivity and selectivity. u-szeged.hu When coupled with chromatographic separation techniques, MS allows for the reliable identification and measurement of specific analytes, such as DMT-NO, even at low concentrations within complex biological samples. u-szeged.hunumberanalytics.com
Liquid Chromatography–Tandem Mass Spectrometry for Bioanalytical Applications
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a widely employed bioanalytical method for the quantification of small molecules in biological samples like plasma and urine. researchgate.netu-szeged.hu Several validated LC-MS/MS methods have been developed for the simultaneous quantification of DMT and its major metabolites, including DMT-NO. nih.govnih.govresearchgate.net These methods are essential for pharmacokinetic studies and forensic analysis. researchgate.netresearchgate.net
In these applications, a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analytes of interest from other components in the biological matrix. nih.govnih.gov The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govresearchgate.net For DMT-NO, specific mass transitions are selected to ensure accurate detection and quantification, free from interference from other endogenous or exogenous compounds. researchgate.netnih.gov
For chromatographic separation, various columns have been utilized, including pentafluorophenyl and diphenyl columns, with gradient elution using a mixture of solvents like methanol (B129727), acetonitrile (B52724), and water with additives such as formic acid to improve ionization. nih.govresearchgate.netnih.gov The use of deuterated internal standards, such as DMT-d6, is a common practice to ensure accuracy and precision by compensating for matrix effects and variations in sample processing. nih.govresearchgate.nettandfonline.com
The developed LC-MS/MS methods have demonstrated high sensitivity, with the ability to detect DMT-NO at low ng/mL levels in human plasma and urine. researchgate.netnih.govnih.gov
Gas Chromatography–Mass Spectrometry for Structural Identification
Gas chromatography–mass spectrometry (GC-MS) is another powerful technique used for the analysis of tryptamines and their metabolites. researchgate.netresearchgate.net While LC-MS/MS is more commonly used for quantification in biological fluids, GC-MS is a valuable tool for structural identification, particularly of synthetic products and their impurities. researchgate.net
For GC-MS analysis, derivatization of the analytes is often necessary to increase their volatility and thermal stability. scispace.com The electron impact (EI) ionization mode in GC-MS provides characteristic fragmentation patterns that can be used to identify the structure of a compound by comparing the resulting mass spectrum to libraries of known compounds. researchgate.netresearchgate.net Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and provide more detailed structural information by analyzing the fragmentation of selected ions. researchgate.netresearchgate.net
In the context of DMT-NO, GC-MS can be used to confirm its presence and to distinguish it from other related indole (B1671886) alkaloids. researchgate.netresearchgate.net The fragmentation pattern of DMT-NO in GC-MS would be distinct from that of DMT and other metabolites, allowing for its unambiguous identification. researchgate.netscispace.com For instance, the mass spectrum of DMT often shows a prominent peak at m/z 58, corresponding to the dimethylaminoethyl side chain, and another at m/z 130. researchgate.net The fragmentation of DMT-NO would be expected to show a different pattern due to the presence of the N-oxide group.
Methodological Considerations in Biological Matrix Analysis
The analysis of metabolites in biological matrices such as plasma, urine, and brain tissue presents several challenges, including the complexity of the matrix, the low concentration of the analytes, and potential for ion suppression or enhancement in the mass spectrometer. numberanalytics.combohrium.comresearchgate.net Therefore, careful sample preparation and rigorous method validation are essential for obtaining reliable and accurate results. numberanalytics.comeuropa.eu
Sample Preparation Techniques for Metabolite Extraction
The primary goal of sample preparation is to isolate the analytes of interest from the biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. nih.gov Common techniques used for the extraction of DMT and its metabolites, including DMT-NO, from biological fluids include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically methanol or acetonitrile, is added to the plasma or serum sample to precipitate proteins. nih.govnih.govresearchgate.net After centrifugation, the supernatant containing the analytes is collected for analysis. This method has been shown to yield high analyte recoveries (≥91%) for DMT and DMT-NO in both plasma and urine. researchgate.netnih.gov
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent. numberanalytics.commdpi.com The choice of solvent is crucial for achieving high extraction efficiency. researchgate.net
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material to retain the analytes from the sample, while interfering compounds are washed away. numberanalytics.commdpi.com The analytes are then eluted with a small volume of solvent. This technique can provide cleaner extracts and higher concentration factors compared to LLE. mdpi.com
The choice of extraction method depends on the specific requirements of the assay, including the nature of the analyte, the biological matrix, and the desired level of sensitivity. nih.gov
Validation Parameters for Rigorous Bioanalytical Assays
To ensure the reliability and accuracy of a bioanalytical method, it must be thoroughly validated according to international guidelines. nih.goveuropa.eueuropa.eu Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu
Accuracy: The closeness of the measured concentration to the true concentration. europa.eu
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. europa.eu
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. researchgate.netnih.gov
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.netnih.govnih.gov
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. researchgate.net
Recovery: The efficiency of the extraction procedure. researchgate.net
The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the sensitivity of a bioanalytical method.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. sepscience.com
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. europa.eusepscience.com The analyte signal at the LLOQ should be at least five times the signal of a blank sample. europa.eu
The following tables summarize the validation parameters for the quantification of DMT-NO from various studies.
Table 1: LC-MS/MS Method Validation Parameters for N,N-Dimethyltryptamine N-oxide (DMT-NO) Quantification
| Parameter | Matrix | Method | Linear Range (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Linearity, Accuracy, Precision | Human Plasma | LC-MS/MS | 0.1 - 100 | 93 - 113 | ≤ 11 | nih.govresearchgate.net |
| Linearity, Accuracy, Precision | Human Plasma | LC-MS/MS | 0.25 - 125 | Within ±17.5% | ≤ 6.4 | researchgate.netnih.gov |
| Linearity, Accuracy, Precision | Human Urine | LC-MS/MS | 2.5 - 250 | Within ±17.5% | ≤ 6.4 | researchgate.netnih.gov |
| Linearity | Human Plasma | LC-MS/MS | 15 - 250 nM | - | - | nih.gov |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound (DMT-NO)
| Parameter | Matrix | Method | LOD | LLOQ | Reference |
| LLOQ | Human Plasma | LC-MS/MS | - | 0.1 ng/mL | nih.govresearchgate.net |
| LLOQ | Human Plasma | LC-MS/MS | - | 0.25 ng/mL | researchgate.netnih.gov |
| LLOQ | Human Urine | LC-MS/MS | - | 2.5 ng/mL | researchgate.netnih.gov |
| LLOQ | Human Plasma | LC-MS/MS | - | 15 nM | researchgate.net |
Assessment of Analytical Precision and Accuracy
The validation of analytical methods for DMT-NO quantification ensures the reliability and reproducibility of experimental results. Key parameters for this validation include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. Several studies have established and validated methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of DMT-NO in human plasma and urine.
A developed and validated LC-MS/MS method for quantifying DMT and its metabolites, including DMT-NO, in human plasma demonstrated high sensitivity and reliability. mdpi.comnih.gov The calibration curve for DMT-NO was linear over a specific concentration range, and the method showed high intra- and inter-assay accuracy and precision. mdpi.comnih.gov
Another study focusing on the forensic analysis of DMT and its metabolites in human plasma and urine also reported a validated LC-MS/MS method. nih.gov This method demonstrated good linearity, with specific ranges established for both plasma and urine, and exhibited low bias and high precision. nih.gov The recovery of analytes was also determined to be high. nih.gov
The following tables summarize the validation parameters from various studies, showcasing the precision and accuracy of DMT-NO quantification.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound
| Matrix | Analytical Method | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Citation |
| Human Plasma | LC-MS/MS | 0.1 - 100 | >0.99 | Not Reported | 0.1 | mdpi.comnih.gov |
| Human Plasma | LC-MS/MS | 0.25 - 125 | Not Reported | Not Reported | 0.25 | nih.gov |
| Human Urine | LC-MS/MS | 2.5 - 250 | Not Reported | Not Reported | 2.5 | nih.gov |
Table 2: Accuracy, Precision, and Recovery for this compound Quantification
| Matrix | Analytical Method | Accuracy (%) | Precision (%CV / %RSD) | Recovery (%) | Citation |
| Human Plasma | LC-MS/MS | 93 - 113 (intra- and inter-assay) | ≤ 11 (intra- and inter-assay) | Not Reported | mdpi.comnih.gov |
| Human Plasma | LC-MS/MS | Bias within ±17.5 | ≤ 6.4 | ≥91 | nih.gov |
| Human Urine | LC-MS/MS | Bias within ±17.5 | ≤ 6.4 | ≥91 | nih.gov |
Spectral Analysis for Molecular Structure Elucidation of this compound
The elucidation of the molecular structure of DMT-NO relies on various spectral analysis techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups, confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the precise structure of organic molecules. For DMT-NO, complete ¹H and ¹³C NMR assignments have been performed. researchgate.net The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of each nucleus, allowing for the mapping of the entire molecular structure. A forum discussion on the analysis of photooxidized DMT presented predicted and experimental NMR data for DMT-N-Oxide, highlighting the characteristic shifts that differentiate it from DMT. dmt-nexus.medmt-nexus.me
Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of a compound. For DMT-NO, which has a molecular weight of approximately 204.3 g/mol , electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used. caymanchem.com The precursor ion (the intact molecule with a charge) and its product ions (fragments) are measured to confirm the structure. In positive ion mode, the precursor ion of DMT-NO is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus a proton. Fragmentation of this ion yields characteristic product ions that correspond to specific parts of the molecule, such as the dimethylamine (B145610) oxide group and the indole ring. For instance, in the analysis of DMT and its metabolites, specific precursor-to-product ion transitions are monitored for quantification and identification. nih.gov
Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While less detailed than NMR or MS for complete structure elucidation, it can confirm the presence of key bonds. For a compound related to DMT, IR data showed characteristic absorption bands (νmax) for N-H, C-H, and aromatic C-C stretching, as well as other vibrations. acs.org Although specific IR data for pure DMT-NO is less commonly reported in the primary literature, it would be expected to show characteristic peaks for the N-oxide functional group in addition to the indole ring vibrations.
The following table summarizes key spectral data for this compound.
Table 3: Key Spectral Data for the Elucidation of this compound Structure
| Analytical Technique | Parameter | Observed Values | Citation |
| ¹H NMR | Chemical Shift (δ) | Specific shifts assigned to protons on the indole ring and the ethylamine (B1201723) side chain. | researchgate.netdmt-nexus.me |
| ¹³C NMR | Chemical Shift (δ) | Specific shifts assigned to carbons of the indole ring and the ethylamine side chain. | researchgate.netdmt-nexus.me |
| Mass Spectrometry | Precursor Ion (m/z) | ~205 [M+H]⁺ | researchgate.net |
| Product Ions (m/z) | Fragmentation pattern includes ions corresponding to the loss of the dimethylamine oxide moiety and other characteristic fragments. | researchgate.net | |
| Infrared Spectroscopy | Absorption Maxima (νmax) | Characteristic bands for N-H, C-H, and aromatic ring vibrations would be expected. | acs.org |
Comparative Investigations of N,n Dimethyltryptamine N Oxide Metabolism Across Experimental Paradigms
Influence of N,N-Dimethyltryptamine Administration Modalities on N-Oxide Metabolite Ratios
The route by which N,N-Dimethyltryptamine (DMT) enters the body profoundly affects its metabolic processing and the resulting ratio of its metabolites, particularly the balance between indole-3-acetic acid (IAA) and DMT-N-oxide. When DMT is administered orally without a monoamine oxidase inhibitor (MAOI), it is rapidly and extensively broken down by monoamine oxidase A (MAO-A) enzymes in the gut and liver during first-pass metabolism. wikipedia.orgnih.gov This process, known as oxidative deamination, converts DMT into its inactive major metabolite, IAA. wikipedia.orgfrontiersin.org Consequently, oral administration of pure DMT does not produce psychoactive effects, and very little DMT or DMT-N-oxide is recovered in urine. iceers.org One study found that after oral ingestion of DMT, 97% of the recovered compounds in urine was the MAO-dependent metabolite IAA, with only 3% being DMT-N-oxide. scielo.br
In contrast, administration routes that bypass extensive first-pass metabolism, such as inhalation (smoking) or injection, lead to a significant shift in the metabolic profile. nih.govfrontiersin.org When smoked, DMT reaches the brain before it can be fully metabolized by peripheral MAO-A. wikipedia.org This results in a shift from the highly efficient MAO-dependent pathway to the less efficient cytochrome P450 (CYP) enzyme-dependent N-oxidation pathway. iceers.orgsemanticscholar.org Consequently, a greater proportion of DMT is converted to DMT-N-oxide. A comparative study of recreational users showed that after smoking DMT, the proportion of metabolites in urine was 28% for DMT-N-oxide and 10% for metabolized DMT. scielo.br This metabolic shift is analogous to that observed in the traditional Amazonian beverage ayahuasca, where DMT is consumed orally along with plant-based MAOIs. wikipedia.orgiceers.org The MAOIs inhibit the primary metabolic pathway, allowing more DMT to be absorbed and shifting its metabolism towards alternative routes like N-oxidation, leading to higher concentrations of DMT-N-oxide. frontiersin.orgnih.gov In studies of ayahuasca administration, the plasma concentration of DMT-N-oxide has been found to be three to four times higher than that of DMT itself. scielo.br
| Administration Route | Primary Metabolic Pathway | Key Metabolites Recovered in Urine (% of total) | Reference |
|---|---|---|---|
| Oral (Pure DMT) | MAO-A Dependent (Oxidative Deamination) | IAA: 97% DMT-N-oxide: 3% | scielo.br |
| Smoked | Shift to CYP-Dependent (N-Oxidation) | DMT-N-oxide: 28% Metabolized DMT: 10% | scielo.br |
| Oral (with MAOI, e.g., Ayahuasca) | MAO-A Inhibition, Shift to CYP-Dependent (N-Oxidation) | Increased ratio of DMT-N-oxide to IAA | frontiersin.orgiceers.orgnih.gov |
Distinct Metabolic Profiles in Isolated Biological Systems Versus In Vivo Models
Metabolic studies of DMT in isolated biological systems (in vitro) reveal different metabolic profiles compared to studies conducted in whole living organisms (in vivo). In vivo, the primary route of DMT metabolism is oxidative deamination by MAO-A, which produces IAA as the most abundant metabolite. nih.govfrontiersin.org The conversion to DMT-N-oxide is considered the second most abundant metabolic pathway in vivo. frontiersin.orgresearchgate.net
However, in vitro studies using isolated enzymes and cellular components highlight the roles of other metabolic systems. Investigations using human liver microsomes (HLM) and recombinant human CYP enzymes have shown that DMT can be rapidly metabolized by the enzyme CYP2D6. tandfonline.com These incubations resulted in the formation of various mono-, di-, and tri-oxygenated metabolites, with only minor detection of DMT-N-oxide. tandfonline.com Further research using pooled human liver microsomes demonstrated that Flavin-containing monooxygenase 3 (FMO3) contributes significantly to DMT N-oxygenation, sharing this role almost equally with CYP isoforms. uni-saarland.de
Studies on isolated organ tissues also show distinct metabolic activities. In experiments with rabbit liver microsomal fractions where MAO was inhibited, researchers identified five indole (B1671886) compounds: DMT, N-methyltryptamine (NMT), 6-hydroxy-DMT (6-OH-DMT), 6-OH-DMT-N-oxide, and DMT-N-oxide. nih.gov Notably, when the same experiment was conducted using rabbit brain microsomal preparations, no 6-hydroxy metabolites were found. nih.gov This suggests that the metabolism of DMT, including the formation of its hydroxylated and N-oxide derivatives, differs between peripheral tissues like the liver and the central nervous system. nih.gov
| Experimental System | Type | Key Metabolites Identified | Reference |
|---|---|---|---|
| Human/Rodent | In Vivo | Indole-3-acetic acid (IAA), DMT-N-oxide, N-methyltryptamine (NMT) | nih.govfrontiersin.org |
| Rabbit Liver Microsomes (with MAOI) | In Vitro | DMT, NMT, 6-OH-DMT, 6-OH-DMT-N-oxide, DMT-N-oxide | nih.gov |
| Rabbit Brain Microsomes (with MAOI) | In Vitro | DMT, NMT, DMT-N-oxide (No 6-hydroxy metabolites) | nih.gov |
| Recombinant Human CYP2D6 | In Vitro | Mono-, di-, and tri-oxygenated metabolites; minor DMT-N-oxide and NMT | tandfonline.com |
| Pooled Human Liver Microsomes | In Vitro | DMT-N-oxide (via FMO3 and CYP enzymes) | uni-saarland.de |
Comparative Analysis with Other Tryptamine (B22526) N-Oxide Metabolites (e.g., 6-hydroxy-DMT-N-oxide)
N-oxidation is a recognized metabolic pathway for various tryptamine derivatives, not just DMT. The formation of N-oxide metabolites appears to be a common, albeit often secondary, route of biotransformation for this class of compounds.
One such related metabolite is 6-hydroxy-N,N-dimethyltryptamine-N-oxide (6-hydroxy-DMT-N-oxide). This compound has been identified as a trace metabolite of DMT in some studies. nih.gov Its formation is believed to occur via unspecified hepatic CYP450 enzymes. researchgate.netresearchgate.net Interestingly, 6-hydroxy-DMT-N-oxide was detected in in vitro studies using rabbit liver microsomes when MAO was inhibited, but it was absent in similar preparations from rabbit brain tissue. nih.gov The precursor, 6-hydroxy-DMT, is a major metabolite of DMT in rodents but only a minor one in humans. wikipedia.org
The study of other synthetic tryptamines further supports N-oxidation as a recurring metabolic theme. For example, metabolic analysis of 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) in both in vitro (human liver microsomes) and in vivo (forensic case samples) settings identified 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide as a metabolite. researchgate.net The presence of this N-oxide in both blood and urine samples led to its recommendation as a biomarker for consumption. researchgate.net This demonstrates that the N-oxidation pathway is a consistent metabolic route for various N,N-dialkylated tryptamines.
Theoretical Frameworks and Prospective Research Avenues for N,n Dimethyltryptamine N Oxide
Elucidating the Comprehensive Metabolic Landscape of N,N-Dimethyltryptamine Oxidation Products
The biotransformation of N,N-Dimethyltryptamine (DMT) is a complex process involving several enzymatic pathways that lead to a variety of oxidation products. While historically the focus has been on oxidative deamination by monoamine oxidase (MAO), recent research has illuminated a more diverse metabolic fate.
The primary and most well-established metabolic route for DMT is oxidative deamination, catalyzed predominantly by monoamine oxidase A (MAO-A). frontiersin.orgnih.gov This reaction converts DMT into an unstable aldehyde intermediate, which is subsequently oxidized by aldehyde dehydrogenase to form indole-3-acetic acid (IAA), the most abundant metabolite of DMT. frontiersin.orgresearchgate.net
A second major pathway is N-oxidation, which converts DMT into N,N-Dimethyltryptamine N-oxide (DMT-NO). frontiersin.orgresearchgate.net DMT-NO is recognized as the second most abundant metabolite of DMT. frontiersin.orgnih.gov While cytochrome P450 (CYP) enzymes were once considered, recent evidence points towards flavin-containing monooxygenases (FMOs), specifically FMO3, as the primary catalysts for this reaction. wikipedia.orguni-saarland.dehyphadiscovery.com The formation of DMT-NO becomes particularly significant when the primary MAO-A pathway is inhibited, leading to a metabolic shift that favors N-oxidation. frontiersin.orgnih.gov
A third set of pathways involves cytochrome P450 enzymes. In vitro investigations have demonstrated that CYP2D6 rapidly metabolizes DMT. nih.govtandfonline.com This process, however, does not appear to produce DMT-NO or IAA. tandfonline.comtandfonline.com Instead, CYP2D6-mediated metabolism leads to the formation of mono-, di-, and tri-oxygenated metabolites, which are likely the result of hydroxylation on the indole (B1671886) core of the molecule. nih.govtandfonline.comtandfonline.com CYP2C19 has also been reported to play a minor role in DMT metabolism. tandfonline.comwikipedia.org
Furthermore, preliminary research suggests a potential role for peroxidases in DMT metabolism. nih.gov Studies involving horseradish peroxidase and myeloperoxidase (MPO) have shown the formation of metabolites such as hydroxy-DMT (OH-DMT), N,N-dimethyl-kynuramine (DMK), and N,N-dimethyl-N-formyl-kynuramine (DMFK). nih.gov
| Enzyme Family | Specific Enzyme(s) | Metabolic Action | Key Metabolite(s) |
| Monoamine Oxidase (MAO) | MAO-A | Oxidative Deamination | Indole-3-acetic acid (IAA) frontiersin.orgresearchgate.net |
| Flavin-Containing Monooxygenase (FMO) | FMO3 | N-oxidation | This compound (DMT-NO) frontiersin.orguni-saarland.de |
| Cytochrome P450 (CYP) | CYP2D6, CYP2C19 (minor) | Hydroxylation, Demethylation | Hydroxylated DMT metabolites, N-methyltryptamine (NMT) tandfonline.comtandfonline.comresearchgate.net |
| Peroxidases | Myeloperoxidase (MPO) | Oxidation | Hydroxy-DMT (OH-DMT), N,N-dimethyl-kynuramine (DMK) nih.govnih.gov |
Examination of Genetic Polymorphisms Affecting this compound Biotransformation Enzymes
Inter-individual variability in drug and xenobiotic metabolism is largely attributed to genetic polymorphisms in metabolizing enzymes. For DMT, the enzymes FMO3 and CYP2D6 are of particular interest due to their polymorphic nature and their roles in its biotransformation.
Flavin-containing monooxygenase 3 (FMO3): As the primary enzyme likely responsible for the N-oxidation of DMT to DMT-NO in the adult human liver, the genetic variability of FMO3 is highly relevant. wikipedia.orguni-saarland.de The FMO3 gene is known to be highly polymorphic, with numerous variants identified that can alter enzymatic activity. nih.govnih.gov Severe loss-of-function mutations in FMO3 are the cause of primary trimethylaminuria (TMAU), a metabolic disorder characterized by the inability to metabolize trimethylamine. nih.govnih.gov More common polymorphisms can also have a significant impact; for instance, a common haplotype involving the variants E158K and E308G has been shown to moderately reduce FMO3 activity in vitro and in vivo. nih.gov Such variations could directly influence the rate and extent of DMT-NO formation, leading to different metabolic profiles among individuals.
| Gene | Key Polymorphisms / Alleles | Functional Impact on Enzyme | Potential Consequence for DMT Metabolism |
| FMO3 | Numerous rare mutations (e.g., N61S, P153L) | Severe loss of function, causing trimethylaminuria (TMAU) nih.gov | Significantly reduced capacity to form DMT-NO. |
| Common variants (e.g., E158K, E308G) | Moderately reduced enzyme activity nih.gov | Altered rate of DMT-NO formation, contributing to inter-individual metabolic differences. | |
| CYP2D6 | Non-functional alleles (e.g., *3, *4, *5, *6) | "Poor Metabolizer" (PM) phenotype with little to no enzyme function researchgate.netmdpi.com | Reduced formation of hydroxylated metabolites; potential shunting of DMT towards other pathways like N-oxidation, especially if MAO is inhibited. tandfonline.com |
| Alleles with decreased activity (e.g., *10, *17, *41) | "Intermediate Metabolizer" (IM) phenotype researchgate.netmdpi.com | Slower formation of hydroxylated metabolites compared to extensive metabolizers. | |
| Gene duplications/multiplications | "Ultrarapid Metabolizer" (UM) phenotype with increased enzyme function nih.govresearchgate.net | Faster clearance of DMT via the hydroxylation pathway. |
Development of Novel Methodologies for Comprehensive Metabolite Profiling in Biological Systems
Accurate and sensitive analytical methods are essential for characterizing the pharmacokinetics of DMT and profiling its metabolites in biological matrices. The development of advanced methodologies allows for a more complete understanding of the metabolic landscape, including the quantification of DMT-NO.
The current gold standard for the quantification of DMT and its metabolites in biological fluids such as plasma and urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods offer high sensitivity and specificity, which are crucial given the low concentrations and rapid metabolism of these compounds. A typical validated LC-MS/MS method involves several key steps. nih.govresearchgate.net Sample preparation often utilizes a simple protein precipitation step with an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov Chromatographic separation is then achieved using specialized columns, such as pentafluorophenyl or diphenyl columns, with a gradient elution of a mobile phase, commonly a water-methanol mixture containing formic acid. tandfonline.comnih.govresearchgate.net Detection is performed with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govresearchgate.net To ensure accuracy, stable isotope-labeled internal standards (e.g., DMT-D6) are used. tandfonline.com For endogenous metabolites like IAA, a carbon-13 labeled version (e.g., ¹³C6-IAA) is employed to distinguish the measured metabolite from its naturally present counterpart. nih.govresearchgate.net
In addition to targeted quantification, high-resolution mass spectrometry (HRMS) is a powerful tool for the discovery and identification of novel or unexpected metabolites in an untargeted fashion. tandfonline.comtandfonline.com Future research will likely focus on integrating these highly sensitive quantitative methods with untargeted metabolomics approaches to create a complete profile of all DMT biotransformation products in various biological systems.
| Methodological Aspect | Description | Example/Specification |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Primary method for quantification of DMT, DMT-NO, and IAA in plasma and urine. nih.govresearchgate.net |
| Sample Preparation | Protein Precipitation | Simple and efficient method using acetonitrile and/or methanol to remove proteins from plasma samples. nih.gov |
| Chromatography | Gradient Elution HPLC | Use of columns like pentafluorophenyl or diphenyl with a mobile phase gradient (e.g., methanol/water with 0.1% formic acid) for analyte separation. tandfonline.comnih.govresearchgate.net |
| Mass Spectrometry | Triple Quadrupole with ESI | Detection via positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. nih.govresearchgate.net |
| Internal Standards | Stable Isotope-Labeled Analogs | Use of deuterated DMT (DMT-D6) and ¹³C-labeled IAA (¹³C6-IAA) to correct for matrix effects and ensure accurate quantification. tandfonline.comnih.govresearchgate.net |
| Calibration Range (Plasma) | Analyte-Specific Ranges | e.g., DMT: 0.25–250 ng/mL; DMT-NO: 0.1–100 ng/mL; IAA: 25–25,000 ng/mL. nih.gov |
| Metabolite Discovery | High-Resolution Mass Spectrometry (HRMS) | Used for the identification of novel or unknown metabolites from in vitro incubations or in vivo samples. tandfonline.comtandfonline.com |
Research into this compound's Role within Endogenous Tryptamine (B22526) Pathways
While much research has focused on DMT as a putative neurotransmitter or neuro-regulatory substance, the biological significance of its major metabolite, DMT-NO, remains largely unexplored. frontiersin.orgnih.gov Understanding the role of DMT-NO within the broader context of endogenous tryptamine metabolism is a critical avenue for future investigation.
DMT is synthesized endogenously from the essential amino acid tryptophan, via the intermediate tryptamine. nih.govresearchgate.net This pathway is part of a complex network that also produces other critical neurochemicals. As the second most abundant metabolite of DMT, DMT-NO is an integral component of this network. frontiersin.orgnih.gov Its production rate is inversely related to the activity of MAO-A; when MAO-A is inhibited or its capacity is saturated, the metabolic flux shifts towards the FMO3-catalyzed formation of DMT-NO. frontiersin.orgnih.gov
This metabolic characteristic suggests a potential role for DMT-NO as a more stable and reliable biomarker for endogenous DMT production than DMT itself. DMT is metabolized very rapidly, making it difficult to detect. frontiersin.org In contrast, DMT-NO is not a substrate for MAO-A and may have a longer biological half-life. researchgate.net Studies have shown that after administration of DMT with an MAO inhibitor, the concentrations of DMT-NO in blood and urine are substantially higher than those of the parent compound. researchgate.net Therefore, monitoring DMT-NO levels could provide a more accurate and feasible method for quantifying the activity of endogenous DMT pathways in both physiological and pathological states.
The intrinsic pharmacological activity of DMT-NO is currently unknown and requires significant further research. ontosight.ai It is unclear whether it interacts with serotonergic or other receptors, or if it is simply an inactive clearance product. Future studies should investigate the binding affinity of DMT-NO at relevant neurological targets and explore whether it possesses any physiological function, potentially as a modulator of the endogenous tryptamine system or having other unforeseen biological roles. ontosight.ai The relationship between DMT-NO levels and conditions where endogenous DMT has been hypothesized to play a role, such as hypoxia or certain mental states, warrants investigation. mdpi.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing DMT-N-oxide in laboratory settings?
- DMT-N-oxide synthesis typically involves oxidation of dimethyltryptamine (DMT) using oxidizing agents like hydrogen peroxide or ozone. Characterization employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, electron ionization mass spectrometry (EI-MS) protocols, as outlined for related tryptamine derivatives, can validate molecular weight and fragmentation patterns . Purity assessment via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥99% thresholds is critical, akin to reagent specifications for dimethylacetamide .
Q. Which analytical techniques are most reliable for quantifying DMT-N-oxide in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Deuterated internal standards (e.g., trimethylamine-d9 N-oxide) minimize matrix effects, as demonstrated in TMAO quantification studies . Sample preparation should include protein precipitation and solid-phase extraction to reduce interference, with validation per FDA guidelines for bioanalytical methods .
Q. What is the current understanding of DMT-N-oxide's biological roles in mammalian systems?
- Preliminary evidence suggests DMT-N-oxide may act as a metabolite or neuromodulator, though its exact function remains unclear. Research on analogous N-oxides (e.g., TMAO) highlights roles in gut-brain axis signaling and oxidative stress modulation . In vitro assays using neuronal cell lines and microsomal enzymes (e.g., CYP450 isoforms) are recommended to explore its metabolism and receptor interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of DMT-N-oxide across studies?
- Discrepancies may arise from interspecies variability (e.g., rodent vs. human models) or methodological differences in metabolite extraction. A systematic review approach, as applied to TMAO-cancer associations, should be adopted: aggregate data from randomized trials, cohort studies, and in vitro models, then perform meta-analyses with sensitivity testing . Cross-validation using isotopic tracing (e.g., ¹⁴C-labeled DMT-N-oxide) can clarify pathway consistency .
Q. What experimental design considerations are critical for longitudinal studies on DMT-N-oxide's neurobehavioral effects?
- Longitudinal cohorts require standardized sampling (e.g., serum, cerebrospinal fluid) and rigorous control of confounding variables (diet, comorbidities). The STRIP study model for TMAO, which uses repeated measures from childhood to adulthood, provides a template . Power calculations should account for attrition and inter-individual variability in N-oxide metabolism .
Q. How can researchers differentiate DMT-N-oxide's pharmacological effects from those of its precursor, DMT?
- Pharmacokinetic studies comparing time-concentration profiles of DMT and DMT-N-oxide are essential. Use selective inhibitors (e.g., monoamine oxidase inhibitors) to block DMT metabolism and isolate DMT-N-oxide's effects. Receptor-binding assays (e.g., 5-HT2A affinity studies) and knockout animal models further dissect mechanistic contributions .
Q. What are the challenges in ensuring reagent purity and stability in DMT-N-oxide research?
- DMT-N-oxide is hygroscopic and prone to degradation under light or heat. Storage at −80°C in argon-purged vials is advised. Regular purity verification via GC-MS or HPLC, as specified for N,N-dimethylacetamide (99% assay threshold), ensures batch consistency . Contamination risks necessitate third-party validation for critical reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
